molecular formula C14H10ClF3N2O5S B4295385 4-FLUOROPHENYL N-({4-[CHLORO(DIFLUORO)METHOXY]ANILINO}CARBONYL)SULFAMATE

4-FLUOROPHENYL N-({4-[CHLORO(DIFLUORO)METHOXY]ANILINO}CARBONYL)SULFAMATE

Cat. No.: B4295385
M. Wt: 410.8 g/mol
InChI Key: YMPHCNOHHJXAHL-UHFFFAOYSA-N
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Description

4-FLUOROPHENYL N-({4-[CHLORO(DIFLUORO)METHOXY]ANILINO}CARBONYL)SULFAMATE is a complex organic compound that features a combination of fluorine, chlorine, and sulfamate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-FLUOROPHENYL N-({4-[CHLORO(DIFLUORO)METHOXY]ANILINO}CARBONYL)SULFAMATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate:

    Introduction of the Chlorodifluoromethoxy Group: This step involves the reaction of the fluorophenyl intermediate with chlorodifluoromethoxy aniline under controlled conditions to form the desired intermediate.

    Coupling with Sulfamate: The final step involves coupling the intermediate with a sulfamate group, typically using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-FLUOROPHENYL N-({4-[CHLORO(DIFLUORO)METHOXY]ANILINO}CARBONYL)SULFAMATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and chlorine sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-FLUOROPHENYL N-({4-[CHLORO(DIFLUORO)METHOXY]ANILINO}CARBONYL)SULFAMATE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Materials Science: It is used in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

    Biological Research: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of 4-FLUOROPHENYL N-({4-[CHLORO(DIFLUORO)METHOXY]ANILINO}CARBONYL)SULFAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The presence of fluorine and chlorine atoms enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenyl Sulfamate: Similar in structure but lacks the chlorodifluoromethoxy group.

    Chlorodifluoromethoxy Aniline: Contains the chlorodifluoromethoxy group but lacks the sulfamate moiety.

Uniqueness

4-FLUOROPHENYL N-({4-[CHLORO(DIFLUORO)METHOXY]ANILINO}CARBONYL)SULFAMATE is unique due to the combination of fluorine, chlorine, and sulfamate groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

(4-fluorophenyl) N-[[4-[chloro(difluoro)methoxy]phenyl]carbamoyl]sulfamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3N2O5S/c15-14(17,18)24-11-7-3-10(4-8-11)19-13(21)20-26(22,23)25-12-5-1-9(16)2-6-12/h1-8H,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPHCNOHHJXAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NS(=O)(=O)OC2=CC=C(C=C2)F)OC(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-FLUOROPHENYL N-({4-[CHLORO(DIFLUORO)METHOXY]ANILINO}CARBONYL)SULFAMATE
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4-FLUOROPHENYL N-({4-[CHLORO(DIFLUORO)METHOXY]ANILINO}CARBONYL)SULFAMATE
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4-FLUOROPHENYL N-({4-[CHLORO(DIFLUORO)METHOXY]ANILINO}CARBONYL)SULFAMATE

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